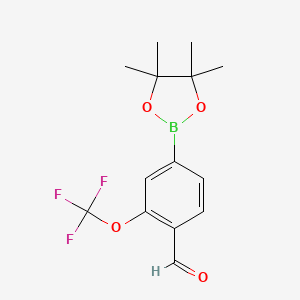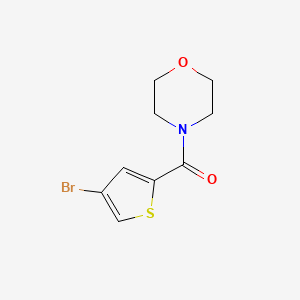
(4-Bromothiophen-2-yl)(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-thienyl)-4-morpholinylmethanone is a chemical compound that features a brominated thiophene ring and a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-thienyl)-4-morpholinylmethanone typically involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-thienyl)-4-morpholinylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Bromo-2-thienyl)-4-morpholinylmethanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its morpholine moiety can interact with various biological targets, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, (4-Bromo-2-thienyl)-4-morpholinylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or stability. Its brominated thiophene ring is particularly useful in the design of electronic materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-thienyl)-4-morpholinylmethanone involves its interaction with molecular targets through its brominated thiophene ring and morpholine moiety. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-2-thienyl)methanol
- (4-Bromo-2-thienyl)(3-furyl)methanol
- 2-(4-Bromo-2-thienyl)-1,3-dioxolane
Uniqueness
(4-Bromo-2-thienyl)-4-morpholinylmethanone is unique due to the presence of both a brominated thiophene ring and a morpholine moiety. This combination of functional groups provides distinct chemical and biological properties that are not found in similar compounds. The morpholine moiety, in particular, enhances its potential for biological interactions and applications.
Propiedades
Fórmula molecular |
C9H10BrNO2S |
|---|---|
Peso molecular |
276.15 g/mol |
Nombre IUPAC |
(4-bromothiophen-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-5-8(14-6-7)9(12)11-1-3-13-4-2-11/h5-6H,1-4H2 |
Clave InChI |
QTRDQMVCHKBZKK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B13929888.png)
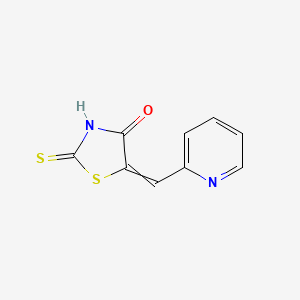
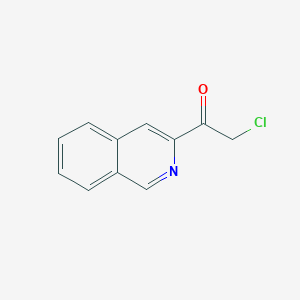
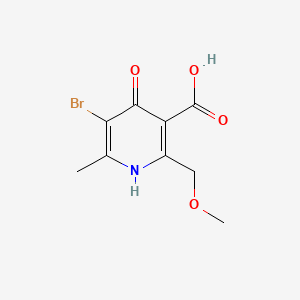
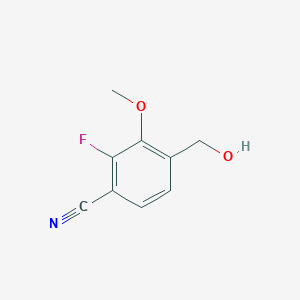
![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-](/img/structure/B13929904.png)
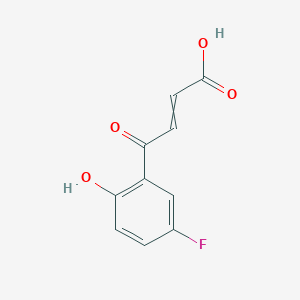
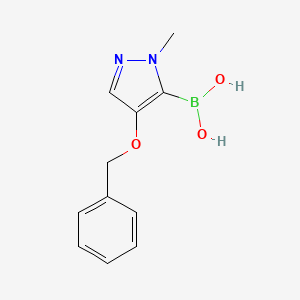
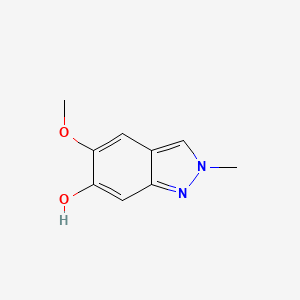
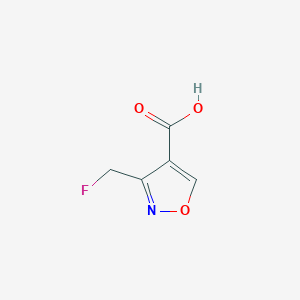
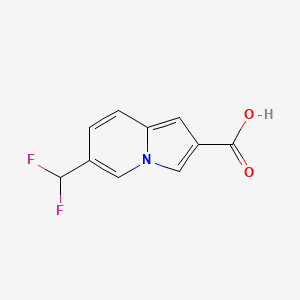
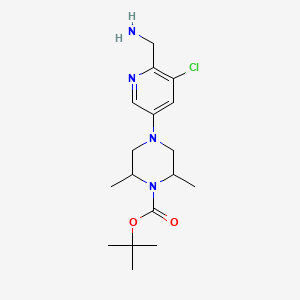
![Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929962.png)
